Atorvastatin-Acyl-beta-D-glucuronid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

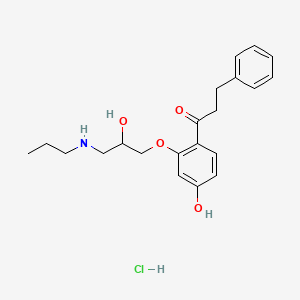

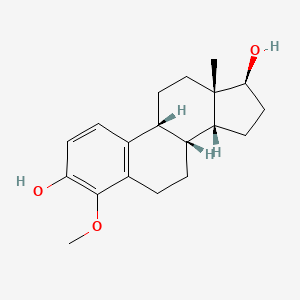

Atorvastatin Acyl-beta-D-glucuronide is a metabolite of atorvastatin, a widely used statin for lowering cholesterol levels. This compound is formed through the conjugation of atorvastatin with glucuronic acid, resulting in a glucuronide ester. It is known to contain up to 30% lactone, which is a cyclic ester form of the compound. The presence of the lactone form is significant as it can influence the compound’s reactivity and stability.

Wissenschaftliche Forschungsanwendungen

Atorvastatin Acyl-beta-D-glucuronide has several scientific research applications:

Pharmacokinetics: Studying the metabolism and excretion of atorvastatin.

Toxicology: Investigating the potential toxic effects of atorvastatin metabolites.

Drug Interactions: Understanding how atorvastatin metabolites interact with other drugs and biological molecules.

Biomarker Development: Using the compound as a biomarker for monitoring atorvastatin therapy.

Wirkmechanismus

Target of Action

Atorvastatin Acyl-beta-D-glucuronide (AG), a metabolite of Atorvastatin, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism . AG metabolites also interact with several biological systems, including key enzymes and transporters .

Mode of Action

Atorvastatin Acyl-beta-D-glucuronide, like other acyl glucuronides, exhibits a degree of electrophilicity. This property allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .

Biochemical Pathways

The formation of Atorvastatin Acyl-beta-D-glucuronide is a result of the conjugation of glucuronic acid with the carboxylic acid group of Atorvastatin . This conjugation represents an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . The resulting AGs often circulate in plasma prior to being excreted in urine and bile .

Pharmacokinetics

Atorvastatin is highly metabolized to ortho- and parahydroxylated derivatives and various beta-oxidation products, primarily by Cytochrome P450 3A4 in the intestine and liver . Atorvastatin’s metabolites, including Atorvastatin Acyl-beta-D-glucuronide, undergo further lactonization via the formation of acyl glucuronide intermediates by the enzymes UGT1A1 and UGT1A3 .

Result of Action

The ability of Atorvastatin Acyl-beta-D-glucuronide to covalently modify biological molecules has led to its consideration as a potential mediator of drug-induced toxicities . The exact molecular and cellular effects of this compound’s action remain a subject of ongoing research .

Action Environment

The action of Atorvastatin Acyl-beta-D-glucuronide is influenced by various environmental factors. For instance, its inherent instability under physiological conditions can affect its action . Additionally, its interaction with transporters such as OATP1B1/3 (hepatic) and OAT1/3 (renal), and efflux transporters like MRP2, BSEP, and BCRP on the bile canalicular membrane, and MRP3/4 on the basolateral membrane of hepatocytes, can be influenced by the presence of other compounds .

Biochemische Analyse

Biochemical Properties

Atorvastatin Acyl-beta-D-glucuronide exhibits a degree of electrophilicity that is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins .

Cellular Effects

Atorvastatin Acyl-beta-D-glucuronide has been implicated in the toxicity of several carboxylic acid-containing drugs . It has been associated with the degree of protein adduct formation . The formation of protein adducts in vivo and subsequent downstream effects have been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .

Molecular Mechanism

The molecular mechanism of Atorvastatin Acyl-beta-D-glucuronide involves its ability to covalently modify biological molecules through transacylation of nucleophilic centers on macromolecules . This modification can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of Atorvastatin Acyl-beta-D-glucuronide can change over time in laboratory settings . Its degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .

Dosage Effects in Animal Models

The effects of Atorvastatin Acyl-beta-D-glucuronide can vary with different dosages in animal models . For instance, substantial levels of the glucuronide conjugate were detected in bile following intravenous administration of Atorvastatin to dogs .

Metabolic Pathways

Atorvastatin Acyl-beta-D-glucuronide is involved in the metabolic pathway of carboxylic acid-containing drugs . It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes .

Transport and Distribution

Atorvastatin Acyl-beta-D-glucuronide is transported and distributed within cells and tissues . It is a substrate of OATP transporters for hepatic uptake, which is inhibited in the presence of compounds with higher affinity to OATP transporters .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Acyl-beta-D-glucuronide involves the conjugation of atorvastatin with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include an aqueous buffer system to maintain the pH and temperature suitable for enzyme activity. The process can be summarized as follows:

Conjugation Reaction: Atorvastatin is reacted with glucuronic acid in the presence of UGT enzymes.

Purification: The resulting Atorvastatin Acyl-beta-D-glucuronide is purified using chromatographic techniques to remove any unreacted starting materials and by-products.

Industrial Production Methods

In an industrial setting, the production of Atorvastatin Acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves:

Fermentation: Large-scale fermentation to produce UGT enzymes.

Reaction: The conjugation reaction is carried out in bioreactors with controlled conditions.

Isolation and Purification: The product is isolated and purified using industrial-scale chromatography and crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Atorvastatin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: The glucuronide ester can hydrolyze to release atorvastatin and glucuronic acid.

Lactonization: The compound can cyclize to form the lactone, which is a more stable form.

Transacylation: The acyl group can transfer to nucleophilic centers on proteins and other macromolecules.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Lactonization: Occurs spontaneously under physiological conditions.

Transacylation: Requires nucleophilic reagents such as amines or thiols.

Major Products

Hydrolysis: Atorvastatin and glucuronic acid.

Lactonization: Atorvastatin lactone.

Transacylation: Protein adducts and other macromolecular conjugates.

Vergleich Mit ähnlichen Verbindungen

Atorvastatin Acyl-beta-D-glucuronide can be compared with other similar compounds, such as:

Simvastatin Acyl-beta-D-glucuronide: Another statin metabolite with similar properties.

Cerivastatin Acyl-beta-D-glucuronide: Known for its potent effects but withdrawn due to safety concerns.

Fluvastatin Acyl-beta-D-glucuronide: Less commonly used but with similar metabolic pathways.

The uniqueness of Atorvastatin Acyl-beta-D-glucuronide lies in its specific interaction with biological molecules and its role in atorvastatin metabolism.

Eigenschaften

CAS-Nummer |

463962-58-5 |

|---|---|

Molekularformel |

C39H43FN2O11 |

Molekulargewicht |

734.8 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C39H43FN2O11/c1-21(2)31-30(37(49)41-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(40)16-14-23)42(31)18-17-26(43)19-27(44)20-28(45)52-39-35(48)33(46)34(47)36(53-39)38(50)51/h3-16,21,26-27,33-36,39,43-44,46-48H,17-20H2,1-2H3,(H,41,49)(H,50,51)/t26-,27-,33+,34+,35-,36+,39-/m1/s1 |

InChI-Schlüssel |

ZUTLXLYYUSGCQH-OYPMPUONSA-N |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Isomerische SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Kanonische SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Synonyme |

1-[(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoate] β-D-Glucopyranuronic Acid; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)